molecular formula C10H15NO B2720046 4-Amino-2,3,5,6-tetramethylphenol CAS No. 46010-72-4

4-Amino-2,3,5,6-tetramethylphenol

Cat. No.: B2720046
CAS No.: 46010-72-4
M. Wt: 165.236
InChI Key: DWBNIXZFTOIVND-UHFFFAOYSA-N
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Description

4-Amino-2,3,5,6-tetramethylphenol: is an organic compound with the molecular formula C10H15NO It is a derivative of phenol, characterized by the presence of four methyl groups and an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,3,5,6-tetramethylphenol typically involves the nitration of 2,3,5,6-tetramethylphenol followed by reduction. The nitration process introduces a nitro group into the phenol ring, which is subsequently reduced to an amino group.

  • Nitration:

      Reagents: 2,3,5,6-tetramethylphenol, nitric acid, sulfuric acid.

      Conditions: The reaction is carried out at a controlled temperature to avoid over-nitration.

  • Reduction:

      Reagents: Nitro-2,3,5,6-tetramethylphenol, hydrogen gas, palladium on carbon (Pd/C) catalyst.

      Conditions: The reduction is typically performed under hydrogenation conditions at room temperature and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,3,5,6-tetramethylphenol undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Typically carried out in an aqueous medium at elevated temperatures.

      Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

  • Reduction:

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Conducted in an inert atmosphere at low temperatures.

      Products: Reduction of the phenol group can yield corresponding alcohols.

  • Substitution:

      Reagents: Halogenating agents (e.g., bromine, chlorine).

      Conditions: Carried out in the presence of a catalyst such as iron(III) chloride.

      Products: Halogenated derivatives of this compound.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), iron(III) chloride.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

Chemistry: 4-Amino-2,3,5,6-tetramethylphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate for certain enzymes, providing insights into their catalytic mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with enhanced biological activity.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2,3,5,6-tetramethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the methyl groups can affect the compound’s hydrophobic interactions, altering its binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound can act as an inhibitor or substrate for various enzymes, modulating their activity.

    Receptors: It may interact with certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    2,3,5,6-Tetramethylphenol: Lacks the amino group, resulting in different chemical reactivity and applications.

    4-Amino-2,3,5,6-tetramethylbenzoic acid: Contains a carboxyl group instead of a hydroxyl group, leading to distinct properties and uses.

    4-Amino-2,3,5,6-tetramethylbenzaldehyde: Features an aldehyde group, which significantly alters its chemical behavior and applications.

Uniqueness: 4-Amino-2,3,5,6-tetramethylphenol is unique due to the presence of both amino and hydroxyl groups on the same aromatic ring. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

4-amino-2,3,5,6-tetramethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-5-7(3)10(12)8(4)6(2)9(5)11/h12H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBNIXZFTOIVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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